molecular formula C15H20N4S B12611588 N-[4-(Aminomethyl)cyclohexyl]-4-(pyridin-2-yl)-1,3-thiazol-2-amine CAS No. 917872-28-7

N-[4-(Aminomethyl)cyclohexyl]-4-(pyridin-2-yl)-1,3-thiazol-2-amine

Cat. No.: B12611588
CAS No.: 917872-28-7
M. Wt: 288.4 g/mol
InChI Key: RNAGRZHXSGMUQG-UHFFFAOYSA-N
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Description

N-[4-(Aminomethyl)cyclohexyl]-4-(pyridin-2-yl)-1,3-thiazol-2-amine is a chemical compound of significant interest in medicinal chemistry and pharmacological research. Its molecular structure, which incorporates a pyridinyl-thiazole scaffold, is frequently investigated for its potential to interact with various biological targets. Similar compounds featuring the 4-(pyridin-yl)-1,3-thiazol-2-amine core have been identified as key intermediates and active components in therapeutic development . For instance, structurally related molecules have been patented as potent modulators of the TRPV3 ion channel, a target implicated in skin conditions such as pruritus and atopic dermatitis . The presence of both the thiazole and the aminomethylcyclohexyl group in this compound suggests potential for enhanced solubility and bioavailability, making it a valuable candidate for structure-activity relationship (SAR) studies. Researchers can utilize this compound as a building block for the synthesis of more complex molecules or as a pharmacological tool to probe biological pathways and disease mechanisms. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

917872-28-7

Molecular Formula

C15H20N4S

Molecular Weight

288.4 g/mol

IUPAC Name

N-[4-(aminomethyl)cyclohexyl]-4-pyridin-2-yl-1,3-thiazol-2-amine

InChI

InChI=1S/C15H20N4S/c16-9-11-4-6-12(7-5-11)18-15-19-14(10-20-15)13-3-1-2-8-17-13/h1-3,8,10-12H,4-7,9,16H2,(H,18,19)

InChI Key

RNAGRZHXSGMUQG-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CN)NC2=NC(=CS2)C3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Method 1: Reaction of 4-(Bromoacetyl)pyridine with Thiourea

Reaction Conditions:

Procedure:

A mixture of 4-(bromoacetyl)pyridine hydrobromide (2.21 g, 7.90 mmol) and thiourea (0.60 g, 7.90 mmol) is stirred in anhydrous ethanol at 100 °C for 30 minutes using a microwave reactor. After cooling to room temperature, the solid precipitate is filtered and dried under vacuum.

Yield: Approximately 95%

Characterization:
The product is characterized using NMR spectroscopy, which confirms the structure of N-[4-(Aminomethyl)cyclohexyl]-4-(pyridin-2-yl)-1,3-thiazol-2-amine with distinct peaks corresponding to the thiazole and pyridine moieties.

Method 2: Synthesis via Amine Coupling Reaction

Reaction Conditions:

Procedure:

To a solution of 4-(pyridin-2-yl)-1,3-thiazol-2-amine (1 g) in dichloromethane, cyclohexylamine (1.5 eq) is added dropwise. The reaction mixture is stirred at room temperature for 16 hours before being concentrated under reduced pressure.

Yield: Approximately 80%

Characterization:
The final product is purified by column chromatography and characterized by mass spectrometry and NMR spectroscopy.

Method 3: One-Pot Synthesis from Aminothiazole

Reaction Conditions:

Procedure:

A mixture of aminothiazole (0.31 g), formaldehyde (0.25 mL), and cyclohexylamine is refluxed in ethanol for four hours. The reaction mixture is cooled, and the product is extracted with ethyl acetate.

Yield: Approximately 70%

Characterization:
The compound is analyzed using NMR and IR spectroscopy to confirm functional groups and molecular structure.

Method Yield (%) Key Reagents Conditions
Method 1 95 4-(Bromoacetyl)pyridine, thiourea Microwave-assisted at 100 °C
Method 2 80 Cyclohexylamine, thiazole derivative Room temperature in dichloromethane
Method 3 70 Aminothiazole, formaldehyde Reflux in ethanol

The synthesis of this compound can be achieved through various methods with differing yields and conditions. Method 1 demonstrates a high yield using microwave-assisted synthesis, while other methods provide alternative routes with moderate yields under conventional conditions.

This compound's preparation showcases the versatility of synthetic organic chemistry in designing complex molecules with potential therapeutic applications. Further research may focus on optimizing these methods or exploring additional synthetic routes to enhance yield and purity.

Future work could involve investigating the biological activities of synthesized compounds to establish their pharmacological profiles or exploring greener synthesis methods that reduce environmental impact while maintaining efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-[4-(Aminomethyl)cyclohexyl]-4-(pyridin-2-yl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino and thiazole groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

N-[4-(Aminomethyl)cyclohexyl]-4-(pyridin-2-yl)-1,3-thiazol-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which N-[4-(Aminomethyl)cyclohexyl]-4-(pyridin-2-yl)-1,3-thiazol-2-amine exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiazole ring is particularly important for its binding affinity, while the amino group can form hydrogen bonds with target molecules.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between the target compound and related thiazol-2-amine derivatives:

Compound Name R1 (Thiazole 4-position) R2 (Thiazole N-position) Biological Activity Key Findings
Target Compound Pyridin-2-yl 4-(Aminomethyl)cyclohexyl Hypothesized antiviral/antiproliferative Unique cyclohexyl-aminomethyl group may enhance CNS penetration
N-[4-(4-Nitrophenoxy)phenyl]-4-(4-fluorophenyl)-1,3-thiazol-2-amine 4-Fluorophenyl 4-(4-Nitrophenoxy)phenyl Anthelmintic, antibacterial Nitrophenoxy group enhances electron-withdrawing effects, improving potency
10s (N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine) 4-Methoxyphenyl 2,4-Dimethoxyphenyl Tubulin inhibition, antiproliferative Methoxy groups enhance binding to colchicine site; IC50 = 0.12 µM
BAY 57-1293 (Pritelivir) 4-Methyl-5-sulfamoyl N-methyl, 4-(pyridin-2-yl)phenylacetamide Antiviral (herpes simplex) Sulfamoyl group critical for helicase-primase inhibition; EC50 = 0.03 µM
4-(4-Cyclohexylphenyl)-1,3-thiazol-2-amine 4-Cyclohexylphenyl H (unsubstituted) Unknown Lipophilic cyclohexylphenyl group may improve membrane permeability

Physicochemical and Pharmacokinetic Properties

  • Solubility: The pyridinyl nitrogen and aminomethyl group may improve aqueous solubility relative to diarylthiazoles (e.g., 10s), which rely on methoxy groups for solubility .
  • Metabolic Stability: The aminomethylcyclohexyl moiety could reduce cytochrome P450-mediated metabolism compared to compounds with electron-rich aryl groups .

Biological Activity

N-[4-(Aminomethyl)cyclohexyl]-4-(pyridin-2-yl)-1,3-thiazol-2-amine, with the CAS number 917872-28-7, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and related research findings.

This compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₅H₂₀N₄S
Molecular Weight288.41 g/mol
LogP3.2567
PSA95.30

Biological Activity Overview

The biological activities of this compound have been primarily evaluated in the context of its anticancer properties. Research indicates that compounds containing a thiazole moiety often exhibit significant antiproliferative effects.

Anticancer Activity

  • Mechanism of Action :
    • Thiazole derivatives, including this compound, are known to inhibit tubulin polymerization, which is crucial for cancer cell division. Studies have shown that similar thiazole-based compounds can disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase .
  • Case Studies :
    • A study focusing on N,4-diaryl-1,3-thiazole-2-amines demonstrated that certain derivatives exhibited potent antiproliferative activity against various human cancer cell lines with IC50 values ranging from 0.36 to 0.86 µM . Although specific data for this compound is limited, its structural similarity suggests potential for similar activity.
  • Comparative Analysis :
    • The biological activity of this compound can be compared with other thiazole derivatives that have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis.

Synthesis and Derivatives

The synthesis of thiazole-based compounds often involves multi-step synthetic routes that incorporate various functional groups to enhance biological activity. For instance:

  • Synthetic Pathways : Various synthetic methods have been explored for the preparation of thiazole derivatives, emphasizing the importance of substituents on the thiazole ring which can significantly affect their biological properties .

Future Directions in Research

Further research is warranted to explore:

  • In Vivo Studies : To validate the efficacy and safety of this compound in animal models.
  • Mechanistic Studies : To elucidate the precise mechanisms by which this compound exerts its biological effects, particularly in cancer cell lines.
  • Structural Modifications : Investigating how modifications to the structure can enhance potency and selectivity against specific cancer types.

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